Mepixanox (3-methoxy-4-(piperidin-1-ylmethyl)xanthen-9-one), also known as pimexone, is a highly specialized xanthone derivative primarily utilized as a respiratory stimulant and central nervous system (CNS) analeptic . Unlike broad-spectrum xanthones, Mepixanox is defined by its specific piperidinylmethyl substitution, which dictates its distinct pharmacological profile and physicochemical behavior [1]. Commercially available primarily as a high-purity (>98%) free base or a hydrochloride salt, it presents a molecular weight of 323.39 g/mol and is a critical raw material for in vivo cardiorespiratory modeling, pharmacokinetic reference standards, and advanced heterocyclic derivatization . For procurement professionals and formulation scientists, selecting the correct salt form and understanding its specific solubility profile (highly soluble in DMSO) are paramount for ensuring reproducible assay performance and stable downstream formulations .
Substituting Mepixanox with other common respiratory stimulants or generic xanthone derivatives critically compromises both experimental validity and formulation integrity. While other analeptics like Pentylenetetrazole (PTZ) are widely available, PTZ acts as a non-competitive GABA antagonist with a high propensity for inducing epileptogenic activity (seizures), making it unsuitable for isolated respiratory studies without severe CNS off-target effects [1]. Furthermore, attempting to substitute Mepixanox with generic xanthone-class chemicals fails because those analogs often lack the 4-piperidinylmethyl moiety required for its specific analeptic action [2]. From a processability standpoint, the specific regioselective structure of Mepixanox means that crude xanthone mixtures will not yield the necessary target binding affinity, necessitating the procurement of precisely synthesized, high-purity Mepixanox over cheaper, structurally incomplete analogs .
The physical form of Mepixanox dictates its thermal limits during pharmaceutical processing or polymer-matrix embedding. The Mepixanox free base exhibits a sharp melting point of 159.5–160 °C, whereas the Mepixanox hydrochloride derivative (CAS 17854-76-1) demonstrates significantly higher thermal stability, melting with decomposition at >200 °C [1]. Buyers must specify the salt form based on manufacturing temperatures; processes exceeding 150 °C require the hydrochloride salt to prevent premature melting and degradation .
| Evidence Dimension | Melting Point / Thermal Stability |
| Target Compound Data | 159.5 - 160 °C (Free Base) |
| Comparator Or Baseline | >200 °C with decomposition (Hydrochloride Salt) |
| Quantified Difference | >40 °C increase in thermal stability for the HCl salt |
| Conditions | Standard melting point determination (crystalline powder from ethyl acetate vs. ethanol) |
Procurement must align the compound's salt form with the thermal parameters of the intended manufacturing or formulation process to avoid material loss.
Mepixanox free base is highly soluble in Dimethyl Sulfoxide (DMSO), making it ideal for in vitro screening stock solutions, but it presents challenges in purely aqueous environments . Attempting to dissolve the free base in standard physiological buffers without co-solvents leads to precipitation and irreproducible dosing. Formulations require either the procurement of the hydrochloride salt or the use of organic co-solvents to maintain stability .
| Evidence Dimension | Solvent Compatibility |
| Target Compound Data | Fully soluble in DMSO |
| Comparator Or Baseline | Standard aqueous buffers (poor solubility for free base) |
| Quantified Difference | Transition from insoluble to fully soluble via specific solvent selection |
| Conditions | Room temperature dissolution for in vitro and formulation assays |
Laboratory buyers must co-procure appropriate analytical-grade solvents (DMSO) or specifically request the HCl salt if purely aqueous workflows are mandatory.
As a reference standard in pharmacokinetics, Mepixanox provides a highly specific analytical signature. With a molecular weight of 323.39 g/mol, it is easily distinguished from other respiratory stimulants like Doxapram (378.51 g/mol) in LC-MS and HPLC serum determinations [1]. Historical HPLC methodologies have established robust protocols for Mepixanox quantification in serum, making it a reliable internal standard or primary analyte for evaluating xanthone-derivative clearance rates[2].
| Evidence Dimension | Molecular Weight / Analytical Resolution |
| Target Compound Data | 323.39 g/mol (Mepixanox) |
| Comparator Or Baseline | 378.51 g/mol (Doxapram) |
| Quantified Difference | 55.12 g/mol mass difference ensuring baseline separation |
| Conditions | High-performance liquid chromatographic (HPLC) determination in serum |
Analytical laboratories should procure >98% purity Mepixanox to serve as an unambiguous, high-resolution reference standard in complex biological matrices.
When procuring analeptic agents for respiratory modeling, Mepixanox provides a targeted respiratory stimulation profile without the severe seizure risks associated with Pentylenetetrazole (PTZ). While PTZ acts as a non-competitive GABA antagonist that reliably induces epileptogenic activity, Mepixanox's specific xanthone structure avoids this broad CNS overexcitation, providing a safer therapeutic window for isolated respiratory studies [1]. This structural specificity ensures that respiratory recovery data is not confounded by chemically induced convulsions .
| Evidence Dimension | Off-target epileptogenic activity |
| Target Compound Data | Targeted respiratory stimulation (Analeptic, ATC R07AB09) |
| Comparator Or Baseline | Pentylenetetrazole (PTZ) - High seizure induction |
| Quantified Difference | Elimination of primary GABA-antagonist-induced seizure induction |
| Conditions | In vivo cardiorespiratory insufficiency modeling |
Researchers must select Mepixanox over PTZ to prevent confounding seizure events when studying isolated respiratory recovery.
Driven by the distinct thermal properties outlined in Section 3, Mepixanox hydrochloride is the procured material of choice for solid oral dose formulations or polymer-extruded delivery systems that require processing temperatures above 150 °C. The salt form's >200 °C decomposition threshold prevents the active pharmaceutical ingredient (API) degradation that would occur if the free base (mp 159.5 °C) were mistakenly utilized [1].
For laboratories conducting high-throughput screening of analeptic pathways, Mepixanox free base is the optimal choice due to its high solubility in DMSO. This allows for the creation of highly concentrated, stable stock solutions that can be accurately diluted into assay plates without the precipitation risks associated with purely aqueous baseline attempts .
Because of its precise molecular weight (323.39 g/mol) and established HPLC serum protocols, high-purity (>98%) Mepixanox is routinely procured as an analytical reference standard. It allows bioanalytical labs to achieve baseline separation from other stimulants (like Doxapram) during the quantification of drug clearance and metabolic stability in complex biological matrices [2].